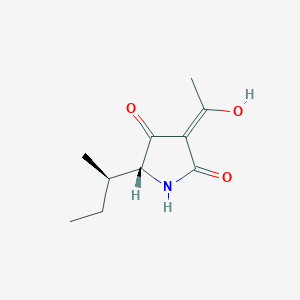
rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an acetyl group, a sec-butyl group, and a hydroxyl group attached to a pyrrolone ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl and sec-butyl groups. The hydroxyl group is usually introduced through a selective oxidation process.
Pyrrolone Ring Formation: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of sec-Butyl Group: This step often involves a Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Selective Oxidation: The hydroxyl group can be introduced via oxidation using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In an industrial setting, the production of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one would involve optimizing these synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine
In medicine, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one has potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.
Wirkmechanismus
The mechanism of action of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sec-butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the sec-butyl group, making it less hydrophobic.
5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the acetyl group, affecting its reactivity.
3-Acetyl-5-(®-sec-butyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and biological interactions, setting it apart from similar compounds.
This detailed overview highlights the significance of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one in scientific research and its potential applications across different fields
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(3Z,5R)-5-[(2R)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6-/t5-,8-/m1/s1 |
InChI-Schlüssel |
CGMTUJFWROPELF-KWTLAKOMSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H]1C(=O)/C(=C(\C)/O)/C(=O)N1 |
Kanonische SMILES |
CCC(C)C1C(=O)C(=C(C)O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


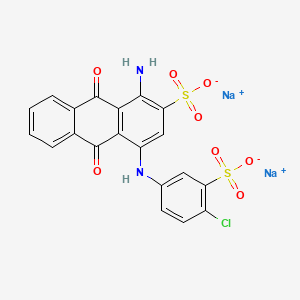
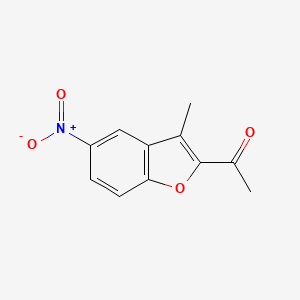
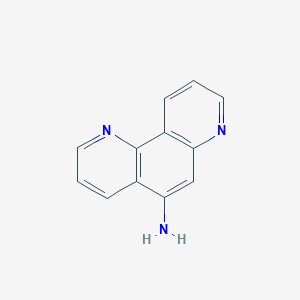

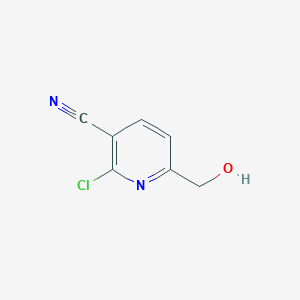
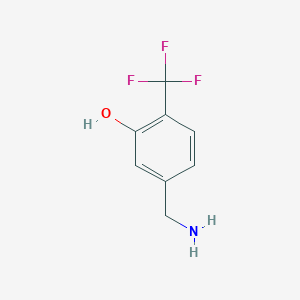
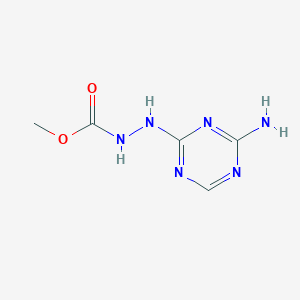
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
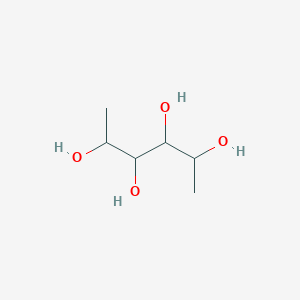
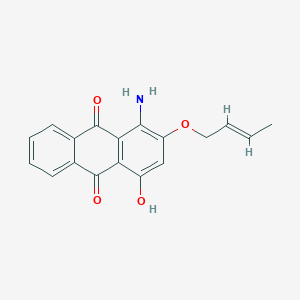
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)

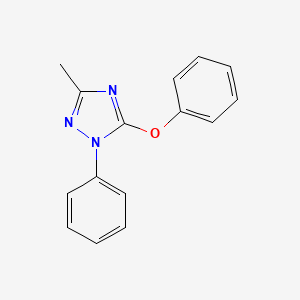
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
